Sdz Nkt 343, chemically known as 2-nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benz yl-N-methylamide, is a synthetic compound developed through a series of structural modifications guided by structure-activity relationship studies. [] It acts as a potent and selective antagonist of the human NK1 receptor, a G protein-coupled receptor involved in mediating the effects of substance P, a neuropeptide implicated in pain transmission. [, ] Sdz Nkt 343 exhibits sub-nanomolar binding affinity for the human NK1 receptor (Ki = 0.16 nM), indicating its high potency in blocking the receptor's activity. []
Sdz Nkt 343 is derived from the broader class of tachykinin receptor antagonists. It is specifically designed to target the NK1 receptor, which binds substance P, a neuropeptide involved in pain transmission. The compound's classification falls under pharmacological agents that modulate neurokinin signaling pathways, making it relevant in both research and clinical settings.
The synthesis of Sdz Nkt 343 involves several key steps, primarily utilizing nucleophilic substitution reactions. The synthesis process typically starts with commercially available precursors such as 4-fluorophthalic anhydride and various amines. The following outlines the general method:
This process results in Sdz Nkt 343 being obtained as colorless crystals, which can be further characterized using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography for confirmation of structure and purity .
The molecular formula of Sdz Nkt 343 is , indicating a complex structure with multiple functional groups that contribute to its biological activity. Key features of its molecular structure include:
Detailed spectroscopic analysis (such as NMR and NMR) reveals specific chemical shifts that correlate with the expected functional groups within the molecule .
Sdz Nkt 343 undergoes various chemical reactions that are significant for its pharmacological activity:
The compound exhibits high selectivity for human NK1 receptors with an IC50 value of approximately 0.62 nM .
The mechanism of action of Sdz Nkt 343 primarily revolves around its antagonistic effect on the NK1 receptor. Upon administration:
Studies have shown that this compound can effectively reduce pain responses in chronic pain models, suggesting its potential utility in clinical pain management .
Sdz Nkt 343 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems .
The applications of Sdz Nkt 343 extend beyond basic research into potential clinical uses:
The quest to understand tachykinin signaling spans nearly a century. Substance P—the primary ligand for neurokinin 1 receptors—was first isolated in 1931 by von Euler and Gaddum as a hypotensive and smooth muscle-stimulating extract from equine brain and intestine [2] [5]. This undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) was later sequenced in 1971, revealing its identity as a prototypical tachykinin [2] [10]. By the 1980s, substance P was implicated in nociception, neurogenic inflammation, and CNS disorders, prompting intensive efforts to develop receptor antagonists [5] [8]. Early peptide-based antagonists suffered from poor bioavailability and short half-lives. The breakthrough came with non-peptide antagonists like CP-96,345 (1991), which demonstrated oral activity but exhibited species selectivity and off-target effects (e.g., calcium channel blockade) [3] [8]. This catalyzed the synthesis of second-generation compounds optimized for human neurokinin 1 receptor affinity and selectivity, setting the stage for SDZ NKT 343’s development [3] [6].
Table 1: Evolution of Key Neurokinin 1 Receptor Antagonists
Compound | Human NK1 Receptor IC₅₀ (nM) | Species Selectivity | Key Limitations |
---|---|---|---|
CP-96,345 | 0.96 | Low (active in rodents) | Ca²⁺ channel blockade |
SR 140,333 | 0.15 | High (guinea-pig/human-like) | Limited CNS penetration |
RPR 100,893 | 1.77 | Moderate | Weak oral efficacy |
SDZ NKT 343 | 0.62 | High (human-selective) | Low rat receptor affinity |
SDZ NKT 343 (1-[[(2-Nitrophenyl)amino]carbonyl]-L-prolyl-N-methyl-3-(2-naphthalenyl)-N-(phenylmethyl)-L-alaninamide) emerged in the late 1990s as a potent, structurally novel antagonist. Its design leveraged stereochemical optimization, featuring an (S)-prolyl-(S)-3-(2-naphthyl)alanyl scaffold critical for receptor engagement [3] [6]. Binding studies revealed exceptional affinity for the human neurokinin 1 receptor (IC₅₀ = 0.62 ± 0.11 nM), surpassing contemporaries like FK888 (IC₅₀ = 2.13 nM) and CP 99,994 (IC₅₀ = 0.96 nM). Crucially, it exhibited >130-fold selectivity over human neurokinin 2 and neurokinin 3 receptors (Ki = 0.52 μM and 3.4 μM, respectively) and minimal activity at unrelated targets (bradykinin B₂, histamine H₁, opiate, or adrenergic receptors) [3] [4] [6].
A defining feature was its species-specific efficacy. While highly potent at human and guinea-pig neurokinin 1 receptors (guinea-pig ileum IC₅₀ = 1.60 nM), it showed weak rat receptor affinity (IC₅₀ = 451 nM) due to interspecies receptor variation [3] [8]. Functionally, SDZ NKT 343 acted as a non-competitive antagonist, reducing maximal substance P-induced responses in calcium mobilization assays in U373MG cells and contractility in guinea-pig ileum [3]. In vivo, intravenous SDZ NKT 343 (0.4 mg per kilogram) inhibited bronchoconstriction in guinea pigs by 70%, while oral administration reversed mechanical hyperalgesia in carrageenan-induced inflammation and neuropathic pain models, establishing its therapeutic potential [6] [8].
Neurokinin 1 receptors are G-protein coupled receptors (GPCRs) with two isoforms: full-length (407 amino acids) and truncated (311 amino acids). The full-length variant dominates in the CNS and exhibits 10-fold higher substance P affinity and enhanced G-protein coupling efficiency compared to the truncated form [2] [9] [10]. Upon substance P binding, neurokinin 1 receptors activate phospholipase C (PLC) via Gαq/11 proteins, triggering inositol trisphosphate (IP₃)-mediated calcium release and diacylglycerol (DAG)-protein kinase C (PKC) activation. Downstream effects include:
Table 2: Neurokinin 1 Receptor Signaling in Pain and Neuroinflammation
Pathway | Key Effectors | Biological Consequences |
---|---|---|
Gαq/11-PLC | IP₃, DAG, Ca²⁺ | Neuronal depolarization; cytokine synthesis |
NF-κB | IL-1β, IL-6, TNF-α | Neuroinflammation; blood-brain barrier disruption |
MAPK/ERK | Phosphorylated ERK1/2 | Central sensitization; microglial activation |
Ion Channel | K⁺/Ca²⁺ currents | Hyperexcitability; pain signal amplification |
In pain pathways, substance P release from primary afferent C-fibers in the spinal cord sensitizes spinothalamic tract neurons. SDZ NKT 343 selectively inhibits this process, reversing capsaicin-induced sensitization to innocuous mechanical stimuli (brush allodynia) in primate spinothalamic neurons without affecting noxious pressure responses [1]. This aligns with neurokinin 1 receptor’s role in "tuning" sensory thresholds during inflammation.
Neuroinflammation involves bidirectional neuro-immune crosstalk. Substance P activates microglia, macrophages, and endothelial cells, amplifying toll-like receptor (TLR) responses (e.g., to Borrelia burgdorferi or HIV) and increasing blood-brain barrier permeability [5] [7] [10]. In Alzheimer’s disease models, substance P modulates amyloid-β processing via α-secretase interaction and potassium channel regulation, while in Parkinson’s disease, it exacerbates substantia nigra inflammation through microglial nuclear factor kappa B activation [5] [7] [10]. SDZ NKT 343’s efficacy in suppressing neurogenic inflammation and hyperalgesia underscores neurokinin 1 receptor antagonism as a strategy to disrupt these cascades [1] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2